N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Description
N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity .
Biochemical Pathways
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Pharmacokinetics
The compound has been evaluated for its cytotoxicity on hek-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells . This suggests that the compound may have good bioavailability and low toxicity, but further studies are needed to confirm this.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound has a potent anti-tubercular effect.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c27-17(26-9-7-25(8-10-26)16-3-1-2-4-22-16)11-14-13-29-19(23-14)24-18(28)15-12-20-5-6-21-15/h1-6,12-13H,7-11H2,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBBMQFXTUPPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.